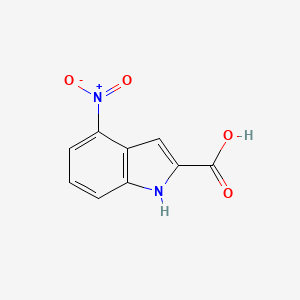

4-Nitro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCXENHATUMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559499 | |

| Record name | 4-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-60-8 | |

| Record name | 4-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Nitro 1h Indole 2 Carboxylic Acid

Reactions Involving the Nitro Group

The nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the indole (B1671886) ring and is itself a site for important chemical modifications.

Reduction to Amino Group (e.g., Formation of 4-Amino-1H-indole-2-carboxylic acid)

A primary and highly useful transformation of the nitro group is its reduction to an amino group, yielding 4-Amino-1H-indole-2-carboxylic acid. This reaction is a critical step in the synthesis of various biologically active compounds. The reduction can be achieved using a variety of reducing agents and conditions.

Commonly employed methods for the reduction of nitroarenes to anilines are broadly applicable here. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or the use of metals in acidic media (e.g., tin or iron in HCl). organic-chemistry.org More modern and selective methods may also be utilized, such as transfer hydrogenation with formic acid as the hydrogen donor, catalyzed by iron-based systems. organic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Selected Methods for the Reduction of Nitroarenes

| Reagent/Catalyst | Reducing Agent | Conditions | Notes |

| Iron Powder | - | Water, mild conditions | Environmentally friendly and safe. organic-chemistry.org |

| KBH₄ / I₂ | In situ generated BI₃ | - | Practical option with low-toxicity byproducts. organic-chemistry.org |

| B₂pin₂ / KOtBu | - | Isopropanol | Metal-free, chemoselective for the nitro group. organic-chemistry.org |

| H₂-fine bubbles | H₂ gas | Autoclave-free | Suitable for larger scale reactions. organic-chemistry.org |

The resulting 4-Amino-1H-indole-2-carboxylic acid is a versatile intermediate. The newly formed amino group can undergo a wide array of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, opening pathways to a vast number of derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for a variety of chemical transformations.

Decarboxylation Reactions

The removal of the carboxylic acid group, a process known as decarboxylation, is a key reaction for accessing 4-nitroindole (B16737). Heating indole-2-carboxylic acids, particularly in the presence of a catalyst, can lead to the loss of carbon dioxide. researchgate.net For instance, heating 7-nitroindole-2-carboxylic acid in boiling quinoline (B57606) has been a traditional method, although improved procedures involve using the copper salt of the acid in refluxing N,N-dimethylacetamide for higher yields and simpler isolation. cdnsciencepub.com The Reissert indole synthesis itself provides a classic example where the initially formed indole-2-carboxylic acid is decarboxylated by heating above its melting point to yield the parent indole. researchgate.net

Table 2: Decarboxylation Methods for Indole-2-carboxylic Acids

| Reagent/Conditions | Catalyst | Notes | Reference |

| Boiling Quinoline | - | Traditional method. | cdnsciencepub.com |

| Refluxing N,N-dimethylacetamide | Copper salt of the acid | Higher yield and simpler isolation. | cdnsciencepub.com |

| Heating above melting point | - | Classic method in Reissert synthesis. | researchgate.net |

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-Nitro-1H-indole-2-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.com For example, reacting 3-bromo-1H-indole-2-carboxylic acid with anhydrous ethanol (B145695) and a catalytic amount of concentrated sulfuric acid at 80°C yields the corresponding ethyl ester. nih.gov This method is generally applicable to substituted indole-2-carboxylic acids.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent. A common method involves the use of diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) to facilitate the amide bond formation. acs.org For example, 4-(((benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid can be converted to its corresponding amide using this method. acs.org

Table 3: Esterification and Amidation of Indole Carboxylic Acids

| Reaction | Reagents | Product | Reference |

| Esterification | Anhydrous ethanol, conc. H₂SO₄ | Ethyl ester | nih.gov |

| Amidation | Diphenylphosphoryl azide (DPPA), Triethylamine | Amide | acs.org |

Reactions of the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a proton that can be removed by a base, allowing for N-alkylation or N-acylation. The reactivity of the N-H bond is a fundamental aspect of indole chemistry.

Protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be introduced. For instance, the indole nitrogen can be deprotonated with a strong base like sodium hydride (NaH), followed by reaction with an electrophile. acs.org A common protecting group is the triisopropylsilyl (TIPS) group, which can be introduced by reacting the deprotonated indole with triisopropylsilyl chloride. acs.org This protection strategy is often employed to facilitate subsequent reactions at other positions of the indole ring.

N-Alkylation and N-Acylation Reactions

The presence of a proton on the indole nitrogen allows for N-alkylation and N-acylation reactions. However, the electron-withdrawing nature of the nitro and carboxylic acid groups decreases the nucleophilicity of the indole nitrogen, making these reactions more challenging compared to unsubstituted indole. Consequently, stronger reaction conditions are typically required to achieve these transformations.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. It is typically carried out in the presence of a strong base, which deprotonates the N-H group to form a more nucleophilic indolide anion. This anion then reacts with an alkylating agent, such as an alkyl halide.

N-Acylation: This process introduces an acyl group to the indole nitrogen. Direct acylation of indoles with carboxylic acids can be achieved, often requiring a catalyst like boric acid to facilitate the reaction. clockss.org Alternatively, more reactive acylating agents such as acid chlorides or anhydrides are used, often in the presence of a base. For less reactive indoles, the formation of a Grignard or sodio derivative can promote N-acylation, though this can sometimes lead to mixtures of N-acyl and C-acyl products. clockss.org

The general schemes for these reactions are presented below:

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-4-nitro-1H-indole-2-carboxylic acid |

| N-Acylation | Carboxylic Acid (RCOOH) and Boric Acid, or Acid Chloride (RCOCl)/Base | N-Acyl-4-nitro-1H-indole-2-carboxylic acid |

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation. stackexchange.com However, in this compound, the indole ring is significantly deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro and carboxylic acid groups.

The regioselectivity of electrophilic substitution on a 4-substituted indole is a balance of directing effects. The indole nitrogen directs incoming electrophiles to the C3, C5, and C7 positions. The nitro group at C4 is a deactivating group and a meta-director on the benzene (B151609) part of the ring. The carboxylic acid at C2 also deactivates the ring.

Considering these factors:

Attack at C3: This position is electronically favored by the indole nitrogen but is sterically hindered by the adjacent C2-carboxylic acid and C4-nitro groups. The electron-withdrawing nature of the substituents also reduces the nucleophilicity of this position.

Attack at the Benzene Ring (C5, C6, C7): The nitro group at C4 deactivates the entire benzene ring. Electrophilic attack is generally disfavored. However, if forced, the directing effects would need to be considered. The use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at the C3 position, potentially favoring substitution on the benzene ring, such as at the C5 position. nih.govbeilstein-journals.org In some cases of 4-substituted indoles, cyclization reactions involving electrophilic aromatic substitution have been observed to occur regioselectively at the C5 position. beilstein-journals.org

Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com For this compound, these reactions would require harsh conditions, and a mixture of products might be expected, with substitution potentially occurring at the less hindered positions of the benzene ring, such as C5 or C7.

Nucleophilic Substitution Reactions

The presence of a nitro group on the aromatic ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, the nitro group can act as a leaving group when the aromatic ring is attacked by a strong nucleophile. uni-rostock.de

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com The reaction is typically favored when the electron-withdrawing group is positioned ortho or para to the leaving group. In the case of this compound, the nitro group at the 4-position can be displaced by various nucleophiles.

The general mechanism involves the addition of a nucleophile to the carbon bearing the nitro group, followed by the elimination of the nitrite (B80452) ion. libretexts.org

| Nucleophile (Nu⁻) | Potential Product |

| Hydroxide (B78521) (OH⁻) | 4-Hydroxy-1H-indole-2-carboxylic acid |

| Alkoxides (RO⁻) | 4-Alkoxy-1H-indole-2-carboxylic acid |

| Amines (RNH₂) | 4-Amino-1H-indole-2-carboxylic acid derivatives |

| Thiolates (RS⁻) | 4-(Alkylthio)-1H-indole-2-carboxylic acid |

Studies on substituted nitrobenzenes have shown that the nitro group can be displaced by a variety of sulfur, oxygen, and nitrogen nucleophiles, often in excellent yields, particularly when the reaction is conducted in polar aprotic solvents like HMPA. lookchem.com This suggests that this compound could serve as a precursor for a range of 4-substituted indole-2-carboxylic acids via nucleophilic displacement of the nitro group.

Derivatization Strategies and Synthetic Utility of 4 Nitro 1h Indole 2 Carboxylic Acid

Synthesis of Esters and Amides for Pharmacological Evaluation

The conversion of the carboxylic acid group of 4-nitro-1H-indole-2-carboxylic acid into esters and amides is a common and effective strategy to generate libraries of compounds for pharmacological screening. arkat-usa.orgchemrxiv.org This derivatization is often pursued to enhance the drug-like properties of the parent molecule, such as cell permeability and metabolic stability.

Esterification:

The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with various alcohols. For instance, the reaction with anhydrous ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid yields the corresponding ethyl ester. nih.gov This method is broadly applicable for the synthesis of a range of alkyl and aryl esters.

Amidation:

Amide derivatives are synthesized by coupling the carboxylic acid with a diverse set of primary and secondary amines. This reaction is typically facilitated by coupling agents. The resulting indole-2-carboxamides are a significant class of compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. arkat-usa.org The synthesis of new indole (B1671886) carboxamides through these coupling reactions is generally well-tolerated with various substitutions on both the aromatic ring and the amino acids, leading to good yields of the desired products. arkat-usa.org

The pharmacological importance of these derivatives is underscored by their evaluation against various biological targets. For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org Optimization of an initial indole-2-carboxylic acid lead compound resulted in the synthesis of a series of derivatives, with some exhibiting significant inhibitory effects against the integrase enzyme. nih.govrsc.org

Table 1: Examples of Pharmacological Activities of Indole-2-Carboxylic Acid Esters and Amides

| Derivative Class | Pharmacological Target/Activity | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 integrase strand transfer inhibitors | nih.govrsc.org |

| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO dual inhibitors | sci-hub.senih.gov |

| Indole-2-carboxamides | Antitumor, anti-inflammatory, antibacterial, antifungal | arkat-usa.org |

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Antimicrobial | ptfarm.pl |

Preparation of Hydrazide Derivatives

The synthesis of hydrazide derivatives from this compound introduces a versatile functional group that can be further modified to create a wide array of bioactive molecules. iscientific.org The initial step involves the conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired acid hydrazide. ptfarm.pliscientific.org

This straightforward two-step process provides a key intermediate, the indole-2-carboxylic acid hydrazide. This hydrazide can then be reacted with various aldehydes and ketones to form hydrazide-hydrazones, a class of compounds known to possess a diverse range of pharmacological activities, including anticonvulsant, antidepressant, anti-inflammatory, antimalarial, and antimicrobial properties. ptfarm.plnih.gov For example, the reaction of biphenyl-4-carboxylic acid hydrazide with aromatic aldehydes has been shown to produce hydrazones with notable antimicrobial activity. ptfarm.pl The presence of a nitro group on the aromatic ring of these hydrazides has been observed to enhance their antifungal activity. ptfarm.pl

Introduction of Heterocyclic and Aromatic Nuclei at Key Positions

The introduction of heterocyclic and aromatic nuclei onto the this compound scaffold is a key strategy for expanding its chemical diversity and exploring new pharmacological activities. chemimpex.com These modifications can be made at various positions on the indole ring, leading to novel compounds with potentially enhanced biological profiles.

One common approach involves the synthesis of derivatives where heterocyclic or aromatic rings are attached to the indole nucleus. This can be achieved through various synthetic methodologies, including cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been employed to introduce alkynyl-substituted aromatic groups at the 1-position of the indole ring. nih.gov

Furthermore, the indole-2-carboxylic acid moiety itself can be used as a building block to construct more complex heterocyclic systems. For example, indole-2-carboxylic acid derivatives have been utilized in the synthesis of pyrazole-containing compounds, which are known to exhibit a range of biological activities, including antibacterial and antifungal properties. mdpi.com

The strategic placement of these aromatic and heterocyclic moieties can significantly influence the biological activity of the resulting compounds. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of indole-2-carboxylic acid derivatives was found to be crucial for their inhibitory activity against HIV-1 integrase, as it facilitates π–π stacking interactions with the viral DNA. nih.govrsc.org

Derivatization for Analytical Applications (e.g., LC-MS Analysis)

The chemical derivatization of this compound is a crucial step for its analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov The primary goals of derivatization in this context are to improve the chromatographic retention of the analyte on reversed-phase columns and to enhance its ionization efficiency, thereby increasing the sensitivity of the MS detection. nih.govresearchgate.net

Carboxylic acids, in their native form, are often poorly retained on reversed-phase LC columns and can exhibit poor ionization, especially in the positive ion mode. nih.gov Derivatization addresses these issues by modifying the carboxylic acid group to a less polar and more easily ionizable form. researchgate.netnih.gov

Several reagents and methods are available for the derivatization of carboxylic acids for LC-MS analysis. A common strategy involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a labeling reagent. nih.gov For example, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline (B41778) have been successfully used to derivatize carboxylic acids, making them amenable to RP-HPLC separation and improving their mass spectrometric response. nih.gov

Another approach involves the use of specialized derivatization agents designed to introduce a permanently charged group or a group that facilitates specific fragmentation patterns in the mass spectrometer. For instance, the reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been developed for the selective derivatization of carboxylic acids. This reagent not only improves chromatographic behavior but also incorporates a bromine atom, which provides a characteristic isotopic signature, aiding in the identification and screening of unknown analytes. nih.gov Similarly, a derivatization reagent with a 2-nitrophenylsulfonyl moiety has been designed to selectively detect amino acids, including taurine, with high sensitivity and selectivity using UHPLC-HRMS/MS. mdpi.com

Table 2: Common Derivatization Strategies for Carboxylic Acids in LC-MS

| Derivatization Reagent/Method | Purpose | Reference |

| EDC/3-Nitrophenylhydrazine (3-NPH) | Improved retention and ionization | nih.gov |

| EDC/Aniline | Improved retention and ionization | nih.gov |

| 4-APEBA | Improved chromatography and isotopic labeling | nih.gov |

| Ns-MOK-β-Pro-OSu | Selective detection of amino acids | mdpi.com |

Role as a Versatile Building Block in Organic Synthesis

This compound is a highly valuable and versatile building block in organic synthesis, primarily due to the presence of the nitro group and the carboxylic acid functionality. chemimpex.comnih.govfrontiersin.org These functional groups offer multiple reaction sites, allowing for a wide range of chemical transformations and the construction of complex molecular architectures. chemimpex.comresearchgate.net

The nitro group, being a strong electron-withdrawing group, activates the indole ring for certain reactions and can be readily transformed into other functional groups, most notably an amino group through reduction. nih.govnih.gov This reduction opens up a vast array of synthetic possibilities, as the resulting aminoindole can be further derivatized to introduce various substituents or to construct fused heterocyclic systems. nih.gov

The carboxylic acid group at the 2-position of the indole ring provides another handle for synthetic manipulation. It can be converted into esters, amides, acid chlorides, and other derivatives, which can then participate in a variety of coupling reactions and other transformations. arkat-usa.org For example, the synthesis of 1H-indole-2-carbonitriles can be achieved from the corresponding carboxamide derivatives. nih.gov

The utility of this compound as a building block is evident in its application in the synthesis of a wide range of biologically active molecules. chemimpex.com It has been used as a key intermediate in the development of pharmaceuticals targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents. chemimpex.com Furthermore, its derivatives have been explored as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. sci-hub.senih.gov

The diverse reactivity of the nitro and carboxylic acid groups, combined with the inherent biological significance of the indole scaffold, makes this compound an indispensable tool for synthetic and medicinal chemists. researchgate.netfrontiersin.org

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 1h Indole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationchemicalbook.comyoutube.comnih.gov

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure. For indole (B1671886) derivatives, ¹H and ¹³C NMR are fundamental for assigning protons and carbons within the molecule.

The ¹H NMR spectrum of an indole derivative provides information on the chemical environment of each proton. In the case of indole-2-carboxylic acids, the acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often around 12–13 ppm, due to deshielding and hydrogen bonding. pressbooks.publibretexts.org The proton on the indole nitrogen (N-H) also resonates downfield, generally between 11 and 12 ppm. chemicalbook.comyoutube.com

The protons on the aromatic rings exhibit characteristic splitting patterns and chemical shifts influenced by their position and the electronic effects of substituents. For instance, in a 4-nitro substituted indole ring, the nitro group (–NO₂) acts as a strong electron-withdrawing group, causing a downfield shift for nearby protons. The protons on the benzene (B151609) portion of the indole ring typically appear in the range of 7-8 ppm. The coupling constants (J-values) between adjacent protons are crucial for determining their relative positions on the ring. youtube.com

Table 1: Representative ¹H NMR Data for Indole-2-Carboxylic Acid Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Indole-2-carboxylic acid chemicalbook.com | -COOH | ~13.0 | br s | - |

| N-H | ~11.8 | br s | - | |

| H-7 | 7.67 | d | - | |

| H-4 | 7.48 | d | 8.1 | |

| H-3 | 7.26 | s | - | |

| H-6 | 7.14 | t | - | |

| H-5 | 7.08 | t | 7.6 | |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.gov | N-H | 11.21 | s | - |

| H-4 | 7.39 | d | 8.4 | |

| H-6 | 7.24 | m | - | |

| H-5 | 6.89 | m | - | |

| H-7 | 7.16 | d | 8.4 | |

| OCH₃ | 3.70 | s | - | |

| CH₂ | 4.31 | q | 6.8 | |

| CH₃ | 1.31 | t | 7.2 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carboxyl carbon (–COOH) is highly deshielded and typically resonates in the range of 160–185 ppm. pressbooks.publibretexts.org The carbons of the indole ring appear in the aromatic region (approximately 100–140 ppm). The carbon atom attached to the nitro group (C-4) will experience a significant downfield shift due to the electron-withdrawing nature of the nitro group. Conversely, carbons at positions 2, 3a, and 7a are also distinctly located based on their electronic environment within the heterocyclic ring system. youtube.com

Table 2: Representative ¹³C NMR Data for Indole-2-Carboxylic Acid Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| N-(4-Chlorophenyl)-1H-indole-2-carboxamide semanticscholar.org | C=O | 160.3 |

| C-7a | 138.4 | |

| C-3a | 137.4 | |

| C-2 | 131.7 | |

| C-4 | 129.0 | |

| C-6 | 127.6 | |

| C-5 | 127.5 | |

| C-7 | 124.3 | |

| C-3 | 122.2 | |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.gov | C=O | 162.46 |

| C-7a | 138.30 | |

| C-3a | 136.65 | |

| C-2 | 129.56 | |

| C-4 | 125.95 | |

| C-6 | 122.07 | |

| C-5 | 120.44 | |

| C-7 | 119.43 | |

| C-3 | 118.84 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and establishing connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It helps in tracing the proton-proton networks within the molecule, for example, along the benzene ring of the indole nucleus. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is extremely useful for assigning the carbon signals based on the already assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the entire molecular structure by connecting different spin systems. For instance, the correlation between the N-H proton and carbons C-2, C-3, and C-7a can definitively establish the indole ring structure and the position of substituents. ipb.pt

These advanced techniques, used in concert, provide a comprehensive and detailed picture of the molecular architecture of 4-Nitro-1H-indole-2-carboxylic acid and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.gov

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. nih.gov By providing highly accurate mass measurements (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₆N₂O₄), the expected monoisotopic mass is 206.0328 Da. uni.lu HRMS can confirm this with a high degree of confidence, which is a crucial step in the identification process. mdpi.com The technique is also invaluable for confirming the elemental composition of synthetic derivatives and metabolites. researchgate.net

Table 3: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.04004 |

| [M+Na]⁺ | 229.02198 |

| [M-H]⁻ | 205.02548 |

Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govresearchgate.net This is particularly useful for analyzing complex mixtures, such as those encountered in metabolite profiling studies. mdpi.commdpi.com

In the context of this compound, LC-MS/MS can be used to identify and quantify the parent compound and its metabolites in biological samples. The initial mass spectrometer (MS1) isolates the ion of interest (e.g., the [M-H]⁻ ion of the parent compound), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), producing a characteristic fragmentation pattern or "fingerprint." This fragmentation pattern provides structural information. For carboxylic acids, common fragmentation pathways include the loss of H₂O and CO₂. researchgate.net For derivatized species, such as esters or amides of this compound, the fragmentation pattern will show characteristic losses related to the derivatizing group, aiding in their structural elucidation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods provide definitive evidence for its key structural features: the carboxylic acid group, the nitro group, and the indole ring.

The carboxylic acid moiety presents highly characteristic absorption bands in the IR spectrum. libretexts.org A very broad absorption is typically observed in the range of 2500 to 3300 cm⁻¹, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) bond of the acid group gives rise to a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org In dimeric, hydrogen-bonded forms, this band is commonly centered around 1710 cm⁻¹. libretexts.org Conjugation with the indole ring is expected to lower this frequency by 20 to 30 cm⁻¹. libretexts.org

The indole N-H group also has a characteristic stretching vibration. In solid-state indole-2-carboxylic acid, the N-H stretch is observed at 3350 cm⁻¹, indicating its involvement in intermolecular N-H···O hydrogen bonds. researchgate.net

The nitro group (-NO₂) introduces two prominent stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range. These strong absorptions are a clear indicator of the nitro-substitution on the indole ring.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For the parent compound, indole-2-carboxylic acid, FT-Raman spectra have been recorded and are available for comparison. nih.gov The combined use of IR and Raman allows for a more complete vibrational assignment of the molecule's complex fingerprint region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | Indicative of hydrogen bonding. libretexts.org |

| Carboxylic Acid | C=O stretch | ~1710 | Strong | Position suggests dimeric form; lowered by conjugation. libretexts.org |

| Indole | N-H stretch | ~3350 | Medium | Involved in N-H···O hydrogen bonding. researchgate.net |

| Nitro Group | Asymmetric NO₂ stretch | 1560 - 1500 | Strong | |

| Nitro Group | Symmetric NO₂ stretch | 1360 - 1290 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The indole ring system is a natural chromophore, and its absorption spectrum is significantly influenced by substituents.

Studies on indole-2-carboxylic acid in perchloric acid media have been conducted to understand its protonation behavior and electronic spectra. srce.hr The UV spectrum of indole derivatives is characterized by transitions within the aromatic system. The introduction of a nitro group, which is a strong electron-withdrawing group and a chromophore itself, is expected to cause a significant bathochromic (red) shift in the absorption bands compared to the parent indole-2-carboxylic acid. This shift is due to the extension of the conjugated π-system and the introduction of n→π* transitions associated with the nitro group.

The UV spectra of indole-2-carboxylic acid and related compounds generally show bands corresponding to π→π* transitions. srce.hr In acidic media, protonation of the indole ring can occur, leading to changes in the absorption maxima. srce.hr For this compound, the spectrum would be a composite of the transitions originating from the indole nucleus, modified by the electron-withdrawing effects of both the carboxylic acid and the nitro groups. While simple carboxylic acids absorb at wavelengths too low to be useful (~210 nm), the conjugated system in the target molecule brings the absorptions into the practical UV-Vis range. libretexts.org

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore System | Transition Type | Expected λmax Region (nm) | Notes |

| Substituted Indole Ring | π → π | > 280 | Shifted to longer wavelengths due to conjugation and substituents. |

| Nitro Group | n → π | Variable | May overlap with stronger π→π* bands. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not widely published, extensive studies on the parent molecule, indole-2-carboxylic acid (ICA), and its derivatives provide a robust model for its expected solid-state behavior. researchgate.netresearchgate.net

The crystal structure of indole-2-carboxylic acid reveals that the molecules form planar ribbons held together by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the carboxylic acid groups form O-H···O hydrogen bonds, and the indole N-H group acts as a donor in N-H···O hydrogen bonds, with the carbonyl oxygen acting as the acceptor for both interactions. researchgate.net This extensive hydrogen bonding dictates the packing of the molecules in the crystal lattice.

For 5-methoxy-1H-indole-2-carboxylic acid, a known polymorph crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com In its crystal structure, cyclic dimers are formed through double O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com

Table 3: Crystallographic Data for Indole-2-Carboxylic Acid (ICA) as a Reference Model

| Parameter | Indole-2-carboxylic acid (ICA) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 30.144(6) |

| b (Å) | 6.466(1) |

| c (Å) | 3.819(1) |

| V (ų) | 744.4(3) |

| Key Intermolecular Interactions | O–H···O and N–H···O hydrogen bonds researchgate.net |

Computational and Theoretical Studies on 4 Nitro 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigation into the intrinsic characteristics of molecules like 4-Nitro-1H-indole-2-carboxylic acid.

The initial step in computational analysis involves the optimization of the molecule's geometry to determine its most stable, low-energy conformation. For this compound, this process reveals a largely planar indole (B1671886) core. The attached carboxylic acid and nitro functional groups also tend to lie in close proximity to this plane, a finding that is crucial for understanding intermolecular packing and interactions. The specific bond lengths and angles derived from these calculations provide a theoretical benchmark that can be compared against experimental data, such as that from X-ray crystallography, to validate the accuracy of the computational model.

DFT calculations are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the theoretical vibrational frequencies, specific spectral bands can be confidently assigned to particular molecular motions, such as the characteristic stretching and bending of its N-H, C=O, and N-O bonds.

Furthermore, DFT provides critical insights into the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a vital indicator of the molecule's chemical reactivity and kinetic stability. Typically, the HOMO is found to be distributed over the electron-rich indole ring, while the LUMO is localized on the electron-withdrawing nitro group. This separation suggests the molecule's capacity to engage in charge-transfer interactions.

To visualize the nature of chemical bonding and electron distribution, Electron Localization Function (ELF) and Local Orbital Localizer (LOL) analyses are employed. These topological analyses provide a quantitative and qualitative depiction of electron delocalization. For this compound, these studies illustrate the high degree of electron delocalization inherent to the aromatic indole system. They map out the covalent character of the bonds within the bicyclic ring and clearly define the regions occupied by lone pair electrons on the heteroatoms, offering a deeper understanding of its aromaticity and the electronic influence of its substituents.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are pivotal in drug discovery and molecular biology, offering a window into how this compound may interact with biological targets.

Molecular docking simulations have been utilized to explore the interactions between this compound derivatives and biological targets like fructose-1,6-bisphosphatase (FBPase). doi.org These studies predict how the ligand fits into the active site of a receptor, defining its binding mode. For instance, in docking studies with FBPase, the indole ring of a related compound was found to situate within a hydrophobic pocket. doi.org The binding affinity, often quantified as a docking score or binding energy, is calculated to estimate the strength of this interaction. This data is essential for ranking potential inhibitors and prioritizing candidates for further experimental validation.

A detailed examination of the docked poses reveals the specific forces governing the ligand-receptor interaction. In the case of indole derivatives docked into FBPase, electrostatic interactions play a critical role. doi.org The carboxylate group at the 2-position is predicted to form a network of hydrogen bonds with key amino acid residues such as Thr27, Lys112, and Arg140. doi.org Similarly, the nitro group can participate in hydrogen bonding, for example, with the side chain of Thr31. doi.org The indole ring itself contributes through hydrophobic interactions within the binding pocket. doi.org Understanding these specific steric and electrostatic contributions is fundamental to explaining the molecule's binding affinity and provides a rational basis for designing analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. This approach is crucial for understanding how structural modifications to the this compound scaffold can influence its therapeutic effects. mdpi.compensoft.net

In the realm of QSAR, molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.netnih.gov For derivatives of this compound, a variety of these descriptors have been analyzed to build predictive models of their biological activity. Studies on similar indole derivatives have shown that diuretic activity, for instance, is influenced by geometric and spatial structure, lipophilicity (logP), and the energy of molecular orbitals. uran.ua An increase in logP and certain energy descriptors was correlated with higher diuretic activity, while an increase in molecular volume and surface area was linked to lower activity. uran.ua

Similarly, in the context of antibacterial agents, descriptors such as the logarithm of the octanol-water partition coefficient (log P), molar refractivity (MR), and various topological and electronic indices have been used to develop QSAR models. researchgate.net These models help in identifying the key physicochemical properties that govern the antibacterial potency of indole derivatives. The nitro group, in particular, is a significant feature, as its electron-withdrawing nature can substantially alter the electronic properties and polarity of the molecule, which in turn affects interactions with biological targets. mdpi.commdpi.com

A study on quinoline (B57606) carboxylic acid derivatives, which share structural similarities, utilized machine learning methods to develop QSAR models for predicting inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov This highlights the power of modern computational techniques in understanding and predicting the biological activity of complex organic molecules.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Category | Specific Descriptor | Potential Impact on Biological Activity |

| Hydrophobic | Log P (octanol-water partition coefficient) | Influences membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Affects electrostatic interactions and the reactivity of the molecule. |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume, Wiener Index | Relates to the size and shape of the molecule, which is critical for fitting into a binding site. |

This table is a representative example and not exhaustive.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more nuanced understanding of how the steric and electrostatic properties of a molecule relate to its biological activity. ijpsonline.comgoogle.com This method involves aligning a series of molecules and calculating their steric and electrostatic fields on a 3D grid. frontiersin.org The resulting data is then analyzed using statistical methods to generate contour maps that visualize regions where modifications to the molecule are likely to enhance or diminish its activity. ijpsonline.comnih.gov

For indole derivatives, CoMFA studies have been successfully applied to understand their inhibitory activity against various enzymes. nih.govnih.gov For example, in a study of phosphodiesterase IV inhibitors, a CoMFA model yielded statistically significant results, identifying key features for designing new, more potent derivatives. nih.gov Similarly, for inhibitors of GIIA secreted phospholipase A(2), a CoMFA model was developed that showed a strong correlation between predicted and experimental inhibitory activities. nih.gov

These models generate 3D contour maps where, for instance, green contours might indicate areas where bulky groups are favored, while yellow contours suggest regions where steric hindrance is detrimental. Red and blue contours typically represent areas where negative or positive electrostatic potentials, respectively, are favorable for activity. mdpi.com This detailed structural information is invaluable for the rational design of new derivatives of this compound with improved therapeutic profiles.

Table 2: Statistical Parameters from a Representative CoMFA Study on Indole Derivatives

| Statistical Parameter | Value | Significance |

| q² (cross-validated r²) | 0.541 | Indicates good internal predictive ability of the model. nih.gov |

| r² (non-cross-validated r²) | 0.967 | Shows a high correlation between the experimental and predicted activities for the training set. nih.gov |

| r²pred (predictive r² for test set) | 0.59 | Demonstrates the model's ability to predict the activity of new, untested compounds. nih.gov |

Note: The values presented are from a CoMSIA study, a method related to CoMFA, on indole derivatives as phosphodiesterase IV inhibitors and serve as an illustrative example. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

While QSAR and CoMFA provide static models of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in a ligand-protein complex over time. uzh.chyoutube.com This technique is crucial for assessing the stability of the binding pose predicted by docking studies and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

MD simulations of protein-ligand complexes involving indole derivatives can reveal the stability of the compound within the binding pocket of a target protein. mdpi.com By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation, researchers can determine if the complex reaches a stable equilibrium. researchgate.net A stable RMSD suggests that the predicted binding mode is likely to be maintained.

Furthermore, MD simulations provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net This dynamic picture can help to explain the mechanism of action and guide the design of new compounds with improved binding affinity and residence time at the target. For example, simulations can reveal how a ligand induces conformational changes in the protein, a phenomenon known as "induced fit," which can be critical for biological activity. uzh.ch The insights gained from MD simulations are therefore highly complementary to those from QSAR and CoMFA studies, providing a more complete understanding of the molecular basis of action for derivatives of this compound. frontiersin.orgnih.gov

Medicinal Chemistry and Biological Activity of 4 Nitro 1h Indole 2 Carboxylic Acid Derivatives

Anti-inflammatory Agent Development

The indole (B1671886) nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov The development of new drugs to manage chronic inflammation remains a significant area of research due to the adverse effects associated with many current non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In this context, derivatives of 4-nitro-1H-indole-2-carboxylic acid have been explored for their potential as anti-inflammatory agents. chemimpex.com

Research has shown that hybrid molecules incorporating both imidazole (B134444) and indole nuclei exhibit promising anti-inflammatory and antinociceptive properties. nih.gov For instance, the compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in preclinical models. nih.gov Specifically, in an acetic acid-induced nociception model, LPSF/NN-52 and LPSF/NN-56 produced a significant reduction in abdominal writhing by 52.1% and 63.1%, respectively. nih.gov These findings underscore the potential of indole derivatives in modulating the immune system to achieve anti-inflammatory outcomes. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. Modifications to this core structure have led to the development of compounds that target a variety of enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Indole derivatives have been extensively studied as COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activity. nih.govresearchgate.net One compound from this series, S3, demonstrated selective inhibition of COX-2 expression and showed good gastric sparing activity. nih.govresearchgate.net Molecular docking studies revealed that compound S3 forms a hydrogen bond with Tyr 355 and Arg 120 in the COX-2 active site, similar to the binding mode of the established NSAID, indomethacin. nih.gov

In another study, novel 1,4-benzoxazine derivatives were synthesized and tested for COX-1/COX-2 inhibition. rsc.org Compounds 3e, 3f, 3r, and 3s from this series displayed potent COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM and a high selectivity index for COX-2. rsc.org

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

| 3e | 0.57 - 0.72 | 186.8 - 242.4 |

| 3f | 0.57 - 0.72 | 186.8 - 242.4 |

| 3r | 0.57 - 0.72 | 186.8 - 242.4 |

| 3s | 0.57 - 0.72 | 186.8 - 242.4 |

| Celecoxib (Standard) | 0.30 | >303 |

Data sourced from a study on novel 1,4-benzoxazine derivatives as COX-2 inhibitors. rsc.org

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a key target for antiviral therapy. rsc.orgnih.gov Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this enzyme's activity. rsc.orgnih.gov The emergence of drug-resistant mutations necessitates the development of new INSTIs. rsc.orgnih.gov

Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors. rsc.orgnih.govmdpi.com The indole nucleus and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.govmdpi.com Through structural optimization, a series of indole-2-carboxylic acid derivatives have been designed and synthesized. rsc.orgnih.govmdpi.comnih.gov

In one study, compound 17a was found to significantly inhibit integrase with an IC50 value of 3.11 μM. rsc.orgnih.govnih.gov Binding mode analysis showed that a halogenated benzene (B151609) ring introduced at the C6 position of the indole core could effectively interact with the viral DNA through π–π stacking. rsc.orgnih.govnih.gov Further optimization led to the discovery of compound 20a , which exhibited a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.com This improvement was attributed to the introduction of a long branch at the C3 position of the indole core, which enhanced interaction with a hydrophobic cavity near the active site. mdpi.com

| Compound | HIV-1 Integrase IC50 (μM) |

| Indole-2-carboxylic acid (1) | - |

| Compound 3 | 12.41 |

| Compound 4 | 18.52 |

| Compound 17a | 3.11 |

| Compound 20a | 0.13 |

IC50 values for HIV-1 integrase inhibition by various indole-2-carboxylic acid derivatives. mdpi.comnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.govsci-hub.se Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. nih.govsci-hub.se Therefore, dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. ekb.eg A dual inhibitor could target a wider range of tumors and potentially have fewer side effects compared to a combination of two separate drugs. ekb.eg

Researchers have identified indole-2-carboxylic acid derivatives as a novel scaffold for dual IDO1/TDO inhibitors. nih.govsci-hub.se Through screening and structural modifications, a number of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC50 values in the low micromolar range. nih.gov Compound 9o-1 emerged as a particularly potent inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Furthermore, an oxidized para-benzoquinone derivative, 9p-O , showed even stronger inhibition with IC50 values in the double-digit nanomolar range. nih.gov Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the IDO1 and TDO active sites, guiding further optimization. nih.gov

| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | Double-digit nM | Double-digit nM |

Inhibitory activities of lead indole-2-carboxylic acid derivatives against IDO1 and TDO. nih.gov

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govacs.org Inhibiting FBPase is a promising therapeutic strategy for type 2 diabetes, as it can lower blood glucose levels. nih.govdoi.org

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as novel allosteric inhibitors of FBPase. doi.orgnih.gov These compounds are of particular interest as they are low molecular weight and lack a phosphate (B84403) or phosphonate (B1237965) group, which is common in other FBPase inhibitors. doi.org Extensive structure-activity relationship studies led to the identification of compound 3.9 as a potent FBPase inhibitor with an IC50 of 0.99 μM. nih.gov Further research led to the discovery of compound 14c , which demonstrated an even more potent IC50 value of 0.10 μM against human FBPase. doi.org X-ray crystallography studies have revealed the structural basis for the inhibitory activity of these indole derivatives, showing that they bind to the AMP allosteric site of the enzyme. nih.govacs.org

| Compound | FBPase IC50 (μM) |

| 3.9 | 0.99 |

| 14c | 0.10 |

| 22f | Submicromolar |

| 22g | Submicromolar |

Inhibitory concentrations of various indole derivatives against FBPase. acs.orgdoi.orgnih.gov

MCL-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. researchgate.net Its overexpression is common in many types of cancer and is associated with tumor progression and resistance to chemotherapy. researchgate.net This makes Mcl-1 an attractive target for cancer therapy. researchgate.net

Fragment-based screening has led to the discovery of indole-2-carboxylic acid derivatives as potent Mcl-1 inhibitors. nih.gov Starting from a fragment hit, researchers developed tricyclic indole 2-carboxylic acid inhibitors with single-digit nanomolar binding affinity for Mcl-1 and high selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov For instance, compounds 34 and 35 , containing a 6-chloro substitution, exhibited greater than 1700-fold selectivity for Mcl-1 over Bcl-xL. nih.gov

More recently, a series of 1H-indole-2-carboxylic acid compounds were designed to occupy the P1-P3 pockets of the Mcl-1 binding groove. nih.gov Compound 47 from this series was identified as a novel Mcl-1 inhibitor with a Ki of 24 nM and demonstrated significant anti-leukemic effects in preclinical models. nih.gov

| Compound | Mcl-1 Binding Affinity (Ki) | Selectivity over Bcl-xL |

| 1 | 55 nM | - |

| 34 | - | >1700-fold |

| 35 | - | >1700-fold |

| 47 | 24 nM | - |

Binding affinities and selectivity of indole-based Mcl-1 inhibitors. nih.govnih.gov

Cannabinoid CB1 Receptor Allosteric Modulation

Derivatives of indole-2-carboxamide have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor (CB1R), a target of interest for various central nervous system disorders. nih.govnih.gov The discovery of these modulators has opened new avenues for drug development, offering a more nuanced approach to targeting the CB1R compared to traditional orthosteric ligands. nih.gov

One of the pioneering compounds in this area is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569. nih.gov This compound and its analogues have been shown to allosterically modulate the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that the indole ring is crucial for maintaining high binding affinity to the allosteric site. nih.gov However, the substituents at the C3 position of the indole-2-carboxamide scaffold play a significant role in determining the allosteric effects of the ligand. nih.gov

Further research led to the identification of more potent allosteric modulators. For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide demonstrated a high binding cooperativity factor and potent antagonism of agonist-induced GTPγS binding. nih.gov Another series of 3-(2-nitro-1-arylethyl)-1H-indoles, exemplified by GAT211, have been identified as positive allosteric modulators (PAMs) for the CB1R in cAMP functional assays. nih.gov

The combination of a dual orthosteric agonist of cannabinoid receptors with positive allosteric modulators has been shown to enhance neuroprotective activity, suggesting a promising therapeutic strategy for neurodegenerative disorders. mdpi.com

Table 1: Examples of Indole-based CB1R Allosteric Modulators

| Compound Name | Type of Modulator | Key Findings | Reference |

| ORG27569 | Allosteric Modulator | A pioneering indole-2-carboxamide derivative that exhibits allostery at the CB1 receptor. | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Allosteric Modulator | Shows a high binding cooperativity factor and potent antagonism of agonist-induced GTPγS binding. | nih.gov |

| GAT211 | Positive Allosteric Modulator (PAM) | Identified as a PAM for the CB1R in cAMP functional assays. | nih.gov |

Glycine-site NMDA Receptor Antagonism

Indole-2-carboxylic acid and its derivatives have been recognized for their ability to act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is a key player in excitatory synaptic transmission, and its modulation is a therapeutic target for a range of neurological conditions. nih.gov

Indole-2-carboxylic acid itself competitively inhibits the potentiation of NMDA-gated current by glycine. nih.gov In environments with low glycine levels, it can completely block the response to NMDA, highlighting the crucial role of glycine in receptor activation. nih.gov

Further studies on derivatives have aimed to improve potency and selectivity. For example, derivatives of 4,6-dichloroindole-2-carboxylic acid are known antagonists of the glycine site associated with the NMDA receptor. ttuhsc.edu The introduction of various substituents at the C-3 position of the indole nucleus has been explored to understand the structure-activity relationships. ttuhsc.edu It was discovered that compounds bearing a hydantoin (B18101) substituent at the C-3 position are particularly promising, exhibiting high affinity for the glycine site. ttuhsc.edu

The therapeutic potential of modulating the glycine site of the NMDA receptor is significant, with potential applications in treating conditions like schizophrenia. mdpi.com Stimulants of the glycine-binding site have been shown to alleviate extrapyramidal motor disorders by activating the nigrostriatal dopaminergic pathway. mdpi.com

Table 2: Indole Derivatives as Glycine-site NMDA Receptor Antagonists

| Compound Class | Key Features | Therapeutic Implication | Reference |

| Indole-2-carboxylic acid | Competitive antagonist of glycine potentiation. | Defining the role of glycine in excitotoxicity. | nih.gov |

| 4,6-dichloroindole-2-carboxylic acid derivatives | High affinity for the glycine binding site. | Potential treatment for CNS disorders. | ttuhsc.edu |

| 3-acylamino-2-carboxyindole derivatives | NMDA receptor glycine-site antagonists. | Further exploration of the pharmacophore. | scilit.com |

Anticancer and Cytotoxic Evaluation

Derivatives of this compound have been investigated for their potential as anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The indole scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives have shown promise in targeting various mechanisms involved in cancer progression. nih.govnih.gov

In one study, a series of new indole-based chemical entities were synthesized by reacting substituted benzyl (B1604629) hydrazine (B178648) with 1H-indole-2-carboxylic acid or its 5-methoxy derivative. mdpi.com These compounds exhibited cytotoxicity in MCF-7, A549, and HCT cell lines. mdpi.com Notably, one compound showed high cytotoxicity with an average IC50 of 2 µM and was found to induce apoptosis. mdpi.com

Another study focused on the design and synthesis of indole-2-carboxamides as potential multi-target antiproliferative agents. nih.gov Several of these derivatives demonstrated promising antiproliferative activity, with GI50 values in the nanomolar range. nih.gov The most potent compounds were found to inhibit key kinases involved in cancer, such as EGFR, BRAFV600E, and VEGFR-2. nih.gov

Furthermore, a dinuclear copper(II) complex with indole-2-carboxylic acid has been synthesized and evaluated for its in vitro DNA-binding, antioxidant, and anticancer activity. mdpi.com This complex showed significant growth-inhibitory activity against human breast cancer cell lines, suggesting that metal complexes of indole derivatives could be a promising avenue for anticancer drug development. mdpi.com

Table 3: Cytotoxic Activity of Indole-2-Carboxylic Acid Derivatives

| Cell Line | Compound Type | Activity (IC50/GI50) | Key Findings | Reference |

| MCF-7, A549, HCT | Indole-based hydrazides | Average IC50 of 2 µM for the most active compound. | Induced apoptosis in cancer cells. | mdpi.com |

| Various cancer cell lines | Indole-2-carboxamides | GI50 values ranging from 26 nM to 86 nM. | Multi-kinase inhibitory effects (EGFR, BRAFV600E, VEGFR-2). | nih.gov |

| MDA-MB-231, MCF-7 | Dinuclear copper(II) complex of indole-2-carboxylic acid | >90% inhibition at 20 µM. | Intercalative binding to DNA. | mdpi.com |

Antimicrobial and Antifungal Potential

The indole nucleus is a core structure in many compounds exhibiting antimicrobial and antifungal properties. nih.govnih.gov this compound serves as a valuable intermediate in the synthesis of derivatives with potential antimicrobial activity. chemimpex.com

A review on the anti-infective potential of indole and its hybrids highlights their broad-spectrum activity. nih.gov For instance, novel indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated activity against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.govnih.gov An indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, was identified as a particularly promising lead compound. nih.gov

Furthermore, new hybrid molecules combining indole with 1,2,4-triazole have shown potent antifungal activity against Candida species, with some derivatives exhibiting more promising activity than the standard drug fluconazole. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Indole Derivatives

| Microorganism | Compound Class | Activity (MIC) | Reference |

| S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Indole-triazole-thiadiazole hybrids | 3.125-50 µg/mL | nih.govnih.gov |

| C. tropicalis, C. albicans | Indole-triazole hybrids | 2 µg/mL for the most active compound against C. albicans | nih.gov |

| C. glabrata, C. krusei, C. albicans | Indole-triazole-propan-2-ol hybrids | 0.125-0.5 µg/mL | nih.gov |

Antioxidant Properties

While direct studies on the antioxidant properties of this compound derivatives are limited, the antioxidant potential of related indole structures and compounds with carboxylic acid groups has been documented. mdpi.comnih.gov Nitrogenous compounds containing a carboxylic acid group are suggested to possess strong antioxidant activities. nih.gov

An in vitro study of a dinuclear copper(II) complex of indole-2-carboxylic acid demonstrated its antioxidant capabilities through various assays. mdpi.com The complex exhibited significant inhibitory effects on ABTS, hydroxyl, and DPPH radicals. mdpi.com This suggests that the indole-2-carboxylic acid moiety can contribute to antioxidant activity, which may be enhanced by complexation with metal ions. mdpi.com

The general antioxidant mechanism of phenolic compounds, which share structural similarities with the indole nucleus, involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. researchgate.net The resulting phenoxy radical is stabilized by resonance. researchgate.net

Table 5: Antioxidant Activity of an Indole-2-Carboxylic Acid Complex

| Assay | Compound | Activity | Reference |

| ABTS radical scavenging | Dinuclear copper(II) complex of indole-2-carboxylic acid | 94% inhibition at 60 µM | mdpi.com |

| Hydroxyl radical scavenging | Dinuclear copper(II) complex of indole-2-carboxylic acid | 71% inhibition at 60 µM | mdpi.com |

| DPPH radical scavenging | Dinuclear copper(II) complex of indole-2-carboxylic acid | 56% inhibition at 60 µM | mdpi.com |

Antiplatelet Aggregation Activity

The potential for indole derivatives to exhibit antiplatelet aggregation activity has been explored, although specific studies on this compound derivatives are not extensively reported. However, related structures have shown promise in this area. researchgate.net For example, diindolylmethane (DIM), a condensation product of indole-3-carbinol, has been shown to inhibit platelet aggregation induced by various agonists. researchgate.net

Studies on other heterocyclic carboxylic acids have also demonstrated antiplatelet effects. For instance, fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl esters have been shown to suppress platelet aggregation by inhibiting the activation of glycoprotein (B1211001) (GP) IIa/IIIb receptors. accscience.com This suggests that the carboxylic acid moiety, in combination with a heterocyclic ring system, can be a key pharmacophore for this activity.

Furthermore, certain hydroxylamino acid derivatives, such as 1-hydroxy-2,5-dihydro-1H-imidazole-2-carboxylic acid 3-oxides, have displayed marked inhibitory effects on platelet aggregation. nih.gov

Structure-Activity Relationship (SAR) Studies

The diverse biological activities of this compound derivatives are intrinsically linked to their structural features. SAR studies have provided valuable insights into the key determinants of their pharmacological effects.

For cannabinoid CB1 receptor allosteric modulation , the indole-2-carboxamide scaffold is crucial. nih.gov While the indole ring itself is important for binding affinity, the nature of the substituent at the C3 position significantly influences the allosteric modulation. nih.gov

In the context of glycine-site NMDA receptor antagonism , the indole-2-carboxylic acid core is the foundational pharmacophore. nih.govscilit.com SAR studies on 4,6-dichloroindole-2-carboxylic acids have shown that substitution at the C-3 position with groups capable of hydrogen bonding, such as a hydantoin ring, can lead to high-affinity ligands. ttuhsc.edu The presence of an aromatic substituent at the C-3 position is also considered a key feature for high affinity. ttuhsc.edu

Regarding anti-inflammatory activity , SAR studies on 4-indole-2-arylaminopyrimidine derivatives have been conducted, providing insights into the structural requirements for this effect. nih.gov

These SAR studies underscore the versatility of the indole-2-carboxylic acid skeleton and provide a rational basis for the design of new derivatives with enhanced potency and selectivity for various biological targets.

Impact of Substituent Position and Electronic Nature

The position of the nitro group on the indole ring is critical. For instance, moving the nitro group from one position to another can drastically alter the biological activity. Studies on various nitroindole derivatives have shown that the specific location of the nitro group affects their antimicrobial and anti-inflammatory properties. nih.govchemimpex.com This is because the position of this group influences the molecule's dipole moment, acidity, and ability to form hydrogen bonds, all of which are important for biological interactions.

The electronic nature of other substituents on the indole ring also modulates the activity. Electron-donating groups can increase the electron density of the indole ring system, potentially enhancing π-stacking interactions with biological targets. Conversely, additional electron-withdrawing groups can further decrease the electron density, which can impact the molecule's binding affinity and reactivity. Research on related indole derivatives has shown that substituents at various positions can fine-tune the therapeutic efficacy. For example, in a series of 1H-indole-2-carboxamides, the presence of a diethylamino group at the 4-position of a phenyl ring substituent enhanced potency at the CB1 receptor. nih.gov

Linker Effects in Conjugated Systems

In many drug design strategies, a linker is used to connect the core this compound scaffold to another pharmacophore or a targeting moiety. The nature of this linker—its length, flexibility, and chemical composition—can have a profound effect on the biological activity of the resulting conjugate.

The length of the linker is a critical determinant of activity. For instance, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, it was observed that a longer linker between the indole core and a substituent could weaken the inhibitory activity. nih.gov This suggests that an optimal distance between the interacting moieties is necessary for effective binding.

The composition and rigidity of the linker also play a significant role. Flexible linkers can allow the conjugated molecule to adopt various conformations, which might be beneficial for binding to a flexible active site. However, rigid linkers can pre-organize the molecule into a specific conformation that is optimal for binding, potentially increasing affinity and selectivity. For example, studies on CB1 receptor allosteric modulators found that linkers other than an ethylene (B1197577) group between an amide bond and a phenyl ring resulted in a complete loss of activity, highlighting the importance of a specific linker structure. nih.gov

Chelation and π-Stacking Interactions in Biological Binding

The binding of this compound derivatives to their biological targets often involves a combination of specific molecular interactions, including chelation and π-stacking.

Chelation is a critical interaction, particularly when the biological target is a metalloenzyme. The carboxylic acid group at the 2-position of the indole ring, in conjunction with the indole nitrogen, can form a chelating motif that binds to metal ions within the active site of an enzyme. nih.govnih.gov For example, in the context of HIV-1 integrase, which contains magnesium ions (Mg²⁺) in its active site, the indole-2-carboxylic acid scaffold has been shown to chelate these ions, which is a key mechanism of its inhibitory action. nih.govnih.govrsc.org

π-stacking interactions are also fundamental to the binding of these derivatives. The aromatic indole ring can engage in π-π stacking with aromatic amino acid residues (such as tyrosine, phenylalanine, and tryptophan) in the binding pocket of a protein or with the nucleobases of DNA. nih.govnih.gov The electron-withdrawing nitro group can modulate the π-electron density of the indole ring, influencing the strength and nature of these stacking interactions. In the case of HIV-1 integrase inhibitors, π-stacking interactions between the indole core and viral DNA have been observed to contribute to the binding affinity. nih.govrsc.org

Mechanism of Biological Action

The biological effects of this compound derivatives are a direct consequence of their interactions with specific biological macromolecules, leading to the modulation of their function.

Interaction with Biological Targets (Enzymes, Receptors)

Derivatives of this compound have been shown to interact with a variety of biological targets, including enzymes and receptors.

One of the most studied targets is HIV-1 integrase , an essential enzyme for the replication of the human immunodeficiency virus. nih.govnih.govrsc.org The indole-2-carboxylic acid scaffold serves as a pharmacophore that can effectively inhibit the strand transfer activity of this enzyme. nih.govmdpi.com

Another class of enzymes targeted by these derivatives is fructose-1,6-bisphosphatase (FBPase) , an enzyme involved in gluconeogenesis. researchgate.netnih.gov Allosteric inhibitors of FBPase based on a 7-nitro-1H-indole-2-carboxylic acid scaffold have been developed as potential agents for the treatment of type 2 diabetes. researchgate.netnih.gov

These derivatives have also been investigated as modulators of the cannabinoid 1 (CB1) receptor , which is a G-protein coupled receptor involved in various physiological processes. nih.gov Substituted 1H-indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.gov